molecular formula C17H16F3NO2S B299942 N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide

Katalognummer B299942
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: QHNKUQYURLRWPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells and is a target for the treatment of various B cell-mediated diseases, including cancer and autoimmune disorders.

Wirkmechanismus

BTK is a key enzyme involved in the signaling pathways of B cells, which play a critical role in the immune response. When B cells are activated, BTK is phosphorylated and activates downstream signaling pathways, leading to the production of antibodies and cytokines. N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways and the reduction of B cell proliferation.
Biochemical and Physiological Effects:
N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have potent inhibitory effects on BTK activity, leading to the suppression of B cell proliferation and the production of antibodies and cytokines. In preclinical studies, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to reduce tumor growth in animal models of B cell lymphoma and chronic lymphocytic leukemia. Additionally, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and lupus.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide is its potency and selectivity for BTK, which makes it a promising candidate for the treatment of B cell-mediated diseases. However, one of the limitations of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide is its potential for off-target effects, which may lead to unwanted side effects. Additionally, the optimal dosage and dosing regimen for N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide have not been fully established, and further studies are needed to determine the safety and efficacy of this compound in humans.

Zukünftige Richtungen

For the research and development of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide include the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of biomarkers for patient selection, and the evaluation of its safety and efficacy in clinical trials. Additionally, the combination of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide with other targeted therapies or immunotherapies may enhance its therapeutic potential and improve outcomes for patients with B cell-mediated diseases.

Synthesemethoden

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide can be synthesized using a multi-step process involving the reaction of 2-amino-5,6,7,8-tetrahydro-1-naphthol with trifluoromethyl benzenesulfonyl chloride. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential use in the treatment of various B cell-mediated diseases, including B cell lymphoma, chronic lymphocytic leukemia, and autoimmune disorders such as rheumatoid arthritis and lupus. Preclinical studies have shown that N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide inhibits BTK activity and reduces the proliferation of B cells, leading to the suppression of disease progression.

Eigenschaften

Produktname

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide

Molekularformel

C17H16F3NO2S

Molekulargewicht

355.4 g/mol

IUPAC-Name

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C17H16F3NO2S/c18-17(19,20)13-7-4-8-14(11-13)24(22,23)21-16-10-3-6-12-5-1-2-9-15(12)16/h3-4,6-8,10-11,21H,1-2,5,9H2

InChI-Schlüssel

QHNKUQYURLRWPG-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC=C2NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Kanonische SMILES

C1CCC2=C(C1)C=CC=C2NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.